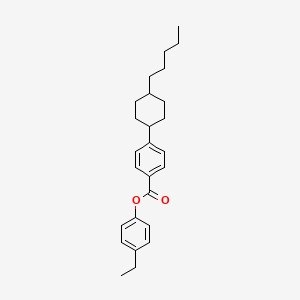

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE

描述

属性

IUPAC Name |

(4-ethylphenyl) 4-(4-pentylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-6-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPXTIALVPOMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633040 | |

| Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91223-44-8 | |

| Record name | 4-Ethylphenyl 4-(4-pentylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-(trans-4-pentylcyclohexyl)benzoic Acid Derivative

- Starting materials: Alkyl-substituted cyclohexanones (e.g., trans-4-pentylcyclohexanone) and 4-bromobenzene derivatives.

- Key reaction: Reaction of alkyl-substituted cyclohexanones with a Grignard reagent prepared from 4-bromobenzene derivatives to form intermediate alcohols.

- Dehydration: The alcohol intermediates are dehydrated using acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid.

- Catalytic hydrogenation: The resulting olefins are hydrogenated in the presence of noble metal catalysts like platinum, rhodium, or palladium to yield 1-(4-alkylcyclohexyl)benzene derivatives.

- Oxidation: The alkyl side chain or aldehyde intermediates can be oxidized to corresponding carboxylic acids using agents like chromic acid or via Swern oxidation.

- Acid chloride formation: The benzoic acid derivatives are converted to acid chlorides by reaction with thionyl chloride in the presence of pyridine.

Esterification to Form 4-Ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

- The acid chloride intermediate is reacted with 4-ethylphenol in the presence of a base such as pyridine to promote ester bond formation.

- The reaction is typically carried out under controlled temperature conditions (e.g., room temperature to 50°C) with stirring.

- The crude product is purified by silica gel column chromatography using toluene as the eluent.

- Final recrystallization is performed from solvent mixtures such as toluene-heptane or toluene-ether to obtain colorless crystalline ester.

Alternative Synthetic Routes and Intermediates

- Preparation of intermediates via lithium derivatives and subsequent esterification.

- Use of ylide compounds (e.g., ethyl diethylphosphinoacetate with bases like alkyl lithium) to extend carbon chains before hydrogenation and reduction steps.

- Formation of biphenyl derivatives by palladium-catalyzed coupling reactions of 4-alkyliodobenzenes with Grignard reagents.

- Friedel-Crafts acylation reactions to form acid chlorides from iodobenzene derivatives.

Research Findings and Reaction Conditions

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, pyridine, 50°C, 2 hours | Efficient conversion of benzoic acid to acid chloride |

| Esterification | 4-Ethylphenol, pyridine, room temp to 50°C | Ester formed with good yield; base scavenges HCl byproduct |

| Purification | Silica gel column chromatography, toluene as solvent | Essential for removing impurities and unreacted starting materials |

| Recrystallization | Toluene-heptane or toluene-ether mixed solvents | Yields colorless crystalline product with high purity |

| Hydrogenation | Noble metal catalyst (Pt, Rh, Pd), H2 gas | Reduces olefin intermediates to saturated cyclohexyl derivatives |

| Oxidation | Chromic acid in acetic acid, Swern oxidation (DMSO, oxalyl chloride) | Converts aldehydes to carboxylic acids |

| Grignard reagent formation | Mg, 4-bromobenzene derivatives, ether solvents | Prepares organomagnesium intermediates for nucleophilic addition |

Notes on Reaction Optimization and Purity

- Reaction temperatures are carefully controlled to avoid side reactions and decomposition.

- The use of pyridine as a base in esterification serves both to neutralize HCl and to catalyze the reaction.

- Silica gel chromatography is critical for isolating pure product, especially when multiple closely related intermediates are present.

- Recrystallization solvent choice affects crystal morphology and purity, influencing the physical properties of the final compound.

- Catalytic hydrogenation conditions (pressure, catalyst loading) are optimized to ensure complete saturation without over-reduction.

化学反应分析

Types of Reactions

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of 4-ethylbenzoic acid and 4-(4-pentylcyclohexyl)benzoic acid.

Reduction: Formation of 4-ethylphenyl 4-(4-pentylcyclohexyl)benzyl alcohol.

Substitution: Formation of nitro and halogenated derivatives of the compound.

科学研究应用

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of liquid crystal materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

作用机制

The mechanism of action of 4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

相似化合物的比较

Similar Compounds

- 4-Fluorophenyl 4-(4-pentylcyclohexyl)benzoate

- 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate

Uniqueness

4-ETHYLPHENYL 4-(TRANS-4-PENTYLCYCLOHEXYL)BENZOATE is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the pentyl group on the cyclohexyl ring. These structural attributes contribute to its distinct chemical and physical properties, making it suitable for specialized applications in liquid crystal technology and advanced material synthesis.

生物活性

4-Ethylphenyl 4-(trans-4-pentycyclohexyl)benzoate, with the molecular formula and CAS number 91223-44-8, is an organic compound belonging to the benzoate ester family. It is characterized by a benzoate group linked to a cyclohexyl ring, which imparts unique chemical properties that make it suitable for various applications in chemistry, biology, and materials science .

- Molecular Weight : 378.55 g/mol

- Topological Polar Surface Area : 26.3 Ų

- XLogP3-AA : 9.1 (indicating high lipophilicity)

- Rotatable Bonds : 9

These properties suggest that the compound may exhibit significant biological activity, particularly in lipid environments such as cell membranes.

Research Findings

Recent studies have explored the biological implications of similar compounds within the benzoate family, providing insights into potential activities:

- Anticancer Activity : Some benzoate derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Certain structural analogs exhibit antimicrobial activity against various pathogens, suggesting that 4-Ethylphenyl 4-(trans-4-pentycyclohexyl)benzoate may possess similar properties.

- Neuroprotective Effects : Research indicates that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration.

Case Studies

A study examining related compounds demonstrated their efficacy in various biological assays:

| Compound | Assay Type | Result |

|---|---|---|

| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive carcinogenicity |

| Benzyl chloride | DNA repair assay | Active |

| 4-Hydroxymethyl-biphenyl | Mouse lymphoma mutation assay | Inactive |

These findings highlight the importance of structural modifications in determining biological activity and toxicity profiles .

Applications in Scientific Research

The compound is being investigated for several applications:

- Liquid Crystal Technology : Its unique structure makes it a candidate for use in liquid crystal displays (LCDs).

- Drug Delivery Systems : The lipophilic nature allows for potential use in drug formulations targeting specific tissues.

- Polymer Production : It can be utilized in creating advanced materials with tailored properties for industrial applications.

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals distinct features:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 4-Fluorophenyl 4-(4-pentylcyclohexyl)benzoate | Fluorine substitution on phenyl | Moderate |

| 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | Cyano and fluorine substitutions | High |

The unique ethyl group on the phenyl ring of 4-Ethylphenyl 4-(trans-4-pentycyclohexyl)benzoate contributes to its distinct properties, making it an area of interest for further research .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-ethylphenyl 4-(trans-4-pentylcyclohexyl)benzoate, and how can steric hindrance be addressed during esterification?

- Methodological Answer : The synthesis typically involves esterification between 4-ethylphenol and 4-(trans-4-pentylcyclohexyl)benzoic acid, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine). Steric hindrance from the bulky cyclohexyl group may reduce reaction efficiency. To mitigate this, optimize reaction conditions by increasing temperature (e.g., reflux in anhydrous THF) or using microwave-assisted synthesis to enhance molecular mobility .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm the trans-configuration of the cyclohexyl group and ester linkage.

- HPLC-MS for purity assessment, especially to detect unreacted starting materials or byproducts.

- Differential Scanning Calorimetry (DSC) to analyze phase transitions, critical for applications in liquid crystal research .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA guidelines for ester compounds:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in phase behavior data observed for this compound under varying experimental conditions?

- Methodological Answer : Contradictions in mesophase stability (e.g., nematic vs. smectic phases) may arise from impurities or thermal history. Implement:

- Controlled cooling/heating cycles (DSC with ±0.1°C accuracy) to standardize phase transition measurements.

- High-vacuum sublimation to purify samples before analysis.

- Cross-validate results with polarized optical microscopy (POM) to correlate structural alignment with thermal data .

Q. What strategies are recommended for designing experiments to study the compound’s application in liquid crystal displays (LCDs) while minimizing environmental impact?

- Methodological Answer : Focus on green chemistry principles:

- Replace toxic solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) in device fabrication.

- Assess energy efficiency via electro-optical response testing (e.g., threshold voltage measurements).

- Use computational models (DFT or MD simulations) to predict biodegradability of the compound and its derivatives .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral analogs of this compound?

- Methodological Answer : Develop enantioselective routes using:

- Chiral Lewis acids (e.g., BINOL-derived catalysts) for asymmetric esterification.

- Enzymatic catalysis (lipases in non-aqueous media) to achieve high enantiomeric excess (ee).

- Monitor reaction progress via chiral HPLC and optimize solvent polarity (e.g., tert-butyl methyl ether) to enhance catalyst turnover .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological membranes in drug delivery systems?

- Methodological Answer : Employ:

- Surface Plasmon Resonance (SPR) to quantify binding affinity with lipid bilayers.

- Fluorescence anisotropy to assess membrane fluidity changes.

- Cryo-EM for high-resolution visualization of compound-lipid interactions .

Key Research Challenges and Directions

- Synthetic Scalability : Address low yields in large-scale esterification via flow chemistry .

- Environmental Impact : Study photodegradation pathways using LC-MS/MS to identify toxic byproducts .

- Structure-Activity Relationships : Synthesize fluorinated analogs to enhance thermal stability for high-temperature LCD applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。